Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate
Overview
Description
Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate, also known as EZH2 inhibitor, is a chemical compound with the molecular formula C13H11ClN2O3 . It has a molecular weight of 278.69 g/mol . This compound is being widely researched for its potential applications in various fields of research and industry, including cancer treatment.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring attached to a benzoate ester via an ether linkage . The pyrazine ring carries a chlorine atom at the 3-position . The benzoate ester is derived from 4-hydroxybenzoic acid and ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that it has a molecular weight of 278.69 g/mol .Scientific Research Applications
Synthesis and Molecular Studies
Synthesis of Metabolites
Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate and its potential metabolites have been synthesized, exploring the chemical pathways and conditions necessary for these complex reactions (Sunthankar et al., 1993).
Structural Analysis and Synthesis
Studies on the synthesis and characterization of novel compounds structurally related to ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate have been conducted to understand their molecular structures and potential applications in various fields (Manolov et al., 2012).
Liquid Crystal Properties
Research into the synthesis of related compounds has revealed properties of liquid crystals, which are significant for applications in materials science and display technology (Weerasekare et al., 2003).
Biological and Medicinal Research
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives, structurally related to this compound, have been synthesized and evaluated for their selective anti-PAR4 activity, contributing to the development of novel antiplatelet drug candidates (Chen et al., 2008).
Antimicrobial Agents
The synthesis and characterization of new quinazolines, including compounds related to this compound, have been explored for their potential as antimicrobial agents (Desai et al., 2007).
Antioxidant Properties
Substituted aryl meroterpenoids structurally related to this compound have been identified from red seaweed with potential as antioxidants, suggesting applications in pharmaceutical and food industries (Chakraborty et al., 2016).
Properties
IUPAC Name |
ethyl 4-(3-chloropyrazin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-3-5-10(6-4-9)19-12-11(14)15-7-8-16-12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNHQOPYKBOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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